molecular formula C27H30O15 B611695 Vitexin 4''-O-glucoside CAS No. 178468-00-3

Vitexin 4''-O-glucoside

Cat. No.: B611695
CAS No.: 178468-00-3
M. Wt: 594.5 g/mol
InChI Key: NDSUKTASTPEKBX-LXXMDOISSA-N
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Description

Vitexin-4’'-O-glucoside is a flavonoid glycoside found in various plants, including Crataegus pinnatifida (hawthorn), Cajanus cajan (pigeon pea), and Mimosa pudica (sensitive plant). It is known for its diverse biological activities, such as antioxidant, anti-inflammatory, and neuroprotective effects . This compound has garnered significant attention in the fields of pharmacology and natural product chemistry due to its potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

Vitexin -4’'-O-glucoside interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit the activation of PI3K, Akt, and mTOR enzymes, which are involved in cell survival and proliferation . The nature of these interactions is typically inhibitory, leading to a decrease in the activity of these enzymes .

Cellular Effects

Vitexin -4’'-O-glucoside has been shown to exert various effects on different types of cells and cellular processes. For example, it has been reported to reduce the viability of A549 cells, a type of lung cancer cell, in a dose-dependent manner . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of action of Vitexin -4’'-O-glucoside involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been reported to inhibit the activation of PI3K, Akt, and mTOR enzymes, thereby influencing the PI3K/Akt/mTOR signaling pathway . This can lead to changes in gene expression and cellular metabolism, ultimately affecting cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vitexin -4’‘-O-glucoside can change over time. For instance, it has been reported that Vitexin -4’‘-O-glucoside exhibits selective protection against chemically-induced seizures in a dose-dependent manner . Furthermore, Vitexin -4’'-O-glucoside has been shown to be stable in acidic and neutral pH media, suggesting that it can potentially withstand the harsh gastrointestinal environment .

Dosage Effects in Animal Models

The effects of Vitexin -4’‘-O-glucoside can vary with different dosages in animal models. For instance, it has been reported that Vitexin -4’‘-O-glucoside exhibits selective protection against chemically-induced seizures in a dose-dependent manner in murine animal models . High doses of Vitexin -4’'-O-glucoside have not been reported to cause toxic or adverse effects .

Metabolic Pathways

Vitexin -4’'-O-glucoside is involved in various metabolic pathways. For instance, it has been reported to influence the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival and proliferation . It interacts with these enzymes, thereby influencing metabolic flux and metabolite levels .

Transport and Distribution

Vitexin -4’‘-O-glucoside is transported and distributed within cells and tissues. For instance, it has been reported that encapsulation of Vitexin -4’'-O-glucoside in chitosan nanoparticles can improve its dispersion stability in water, suggesting a potential mechanism for its transport and distribution within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vitexin-4’‘-O-glucoside can be synthesized through enzymatic glycosylation. This method involves the use of glycosyltransferases or glycosidases to catalyze the formation of glycosidic bonds. For instance, the glycosyltransferase from Bacillus thuringiensis has been shown to catalyze the conversion of vitexin to vitexin-4’'-O-glucoside with a yield of 17.5% .

Industrial Production Methods: Industrial production of vitexin-4’'-O-glucoside typically involves the extraction of the compound from plant sources. The extraction process includes steps such as solvent extraction, purification, and crystallization. Enzymatic glycosylation is also employed in industrial settings due to its high selectivity and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Vitexin-4’'-O-glucoside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of vitexin-4’'-O-glucoside can lead to the formation of quinones, while reduction can yield hydroquinones .

Scientific Research Applications

Vitexin-4’'-O-glucoside has a wide range of scientific research applications, including:

Mechanism of Action

Vitexin-4’'-O-glucoside exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Vitexin-4’'-O-glucoside is similar to other flavonoid glycosides, such as:

    Vitexin: The parent compound of vitexin-4’'-O-glucoside, known for its antioxidant and anti-inflammatory properties.

    Isovitexin: A structural isomer of vitexin with similar biological activities.

    Orientin: Another flavonoid glycoside with antioxidant and anti-inflammatory effects.

Uniqueness: Vitexin-4’'-O-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to its parent compound, vitexin .

Properties

IUPAC Name

8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2/t15-,16-,19-,20+,21-,22-,23-,24-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSUKTASTPEKBX-LXXMDOISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718309
Record name (1S)-1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-O-beta-D-glucopyranosyl-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178468-00-3
Record name (1S)-1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-O-beta-D-glucopyranosyl-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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